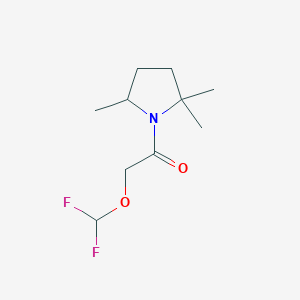

2-(Difluoromethoxy)-1-(2,2,5-trimethylpyrrolidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethoxy)-1-(2,2,5-trimethylpyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H17F2NO2 and its molecular weight is 221.248. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Mix-and-Heat Benzylation of Alcohols

A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, has been utilized for converting alcohols into benzyl ethers through a warming process. This technique highlights a method for modifying alcohol groups, which might be relevant for derivatives of the compound (Poon & Dudley, 2006).

Chemical Reactions

Nucleophilic Additions to Cyclic N-Acyliminium Ions

The addition of 2-(trimethylsiloxy)furan to cyclic N-acyliminium ions showcases a method of generating mixtures of adducts with different stereochemistries, providing insight into nucleophilic addition reactions that could be applied to compounds with similar structural features (Martin & Corbett, 1992).

Fluorination Techniques

Aminodifluorosulfinium Salts for Selective Fluorination

Aminodifluorosulfinium salts have been developed as fluorinating agents that offer enhanced thermal stability and ease of handling, suitable for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. This method may provide a route for the introduction of difluoro groups in chemical synthesis (L’Heureux et al., 2010).

Polymer Synthesis

Multicyclic Polyethers via Polycondensation

The polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluoroacetophenone has led to the formation of soluble multicyclic oligo- and polyethers. This research provides insight into creating complex polymer structures, which may be relevant for materials science applications involving similar difluoro compounds (Kricheldorf et al., 2005).

Reaction Reagents and Stability

Bis(2-methoxyethyl)aminosulfur Trifluoride

As a deoxofluorinating agent, Bis(2-methoxyethyl)aminosulfur trifluoride has been used for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, highlighting a broad-spectrum alternative to traditional deoxofluorination reagents. This reagent's properties might offer perspectives on handling and reacting difluoromethyl groups in synthetic chemistry (Lal et al., 1999).

Propiedades

IUPAC Name |

2-(difluoromethoxy)-1-(2,2,5-trimethylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-7-4-5-10(2,3)13(7)8(14)6-15-9(11)12/h7,9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCNYWVYGIRAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)COC(F)F)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2841980.png)

![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2841990.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2841992.png)

![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)